molecular formula C2H8N2<br>H2NCH2CH2NH2<br>C2H8N2 B098974 Ethylenediamine monohydrochloride CAS No. 18299-54-2

Ethylenediamine monohydrochloride

Cat. No.: B098974
CAS No.: 18299-54-2
M. Wt: 60.10 g/mol
InChI Key: PIICEJLVQHRZGT-UHFFFAOYSA-N
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Description

Ethylenediamine monohydrochloride is an organic compound with the chemical formula C2H9ClN2. It is a derivative of ethylenediamine, where one of the amine groups is protonated by hydrochloric acid, resulting in the formation of a chloride salt. This compound is a colorless to pale yellow crystalline solid that is highly soluble in water. It is widely used in various chemical synthesis processes and has numerous applications in different fields.

Mechanism of Action

Target of Action

Ethylenediamine monohydrochloride, also known as Ethylenediamine, primarily targets GABA receptors in the central and peripheral nervous systems . GABA receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance between excitation and inhibition within the nervous system.

Mode of Action

Ethylenediamine interacts with its targets by activating GABA receptors, partly through a direct action and partly by releasing endogenous GABA . This interaction is facilitated by the complexation of Ethylenediamine with bicarbonate to form a carbamate .

Biochemical Pathways

It’s known that the compound’s interaction with gaba receptors influences the gabaergic neurotransmission pathway . This can lead to changes in neuronal excitability and neurotransmitter release, affecting various downstream effects related to nervous system function.

Pharmacokinetics

Ethylenediamine exhibits a short half-life of about 0.55 hours and a small volume of distribution of 0.133 l/kg . After oral administration, its bioavailability is about 0.34, due to a substantial first-pass effect . The renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . These ADME properties significantly impact the bioavailability and overall pharmacological effect of Ethylenediamine.

Result of Action

The activation of GABA receptors by Ethylenediamine can lead to various molecular and cellular effects. Notably, Ethylenediamine is a contact sensitizer capable of producing local and generalized reactions . It’s used in allergenic epicutaneous patch tests to aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediamine monohydrochloride is typically synthesized by the direct reaction of ethylenediamine with hydrochloric acid. The reaction can be represented as follows:

H2NCH2CH2NH2(aq)+HCl(aq)H2NCH2CH2NH3+Cl(aq)\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 (\text{aq}) + \text{HCl} (\text{aq}) \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_3^+ \text{Cl}^- (\text{aq}) H2​NCH2​CH2​NH2​(aq)+HCl(aq)→H2​NCH2​CH2​NH3+​Cl−(aq)

This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the crystalline solid of this compound.

Industrial Production Methods

Industrial production of this compound involves the same basic reaction but on a larger scale. The process includes the following steps:

    Reaction: Ethylenediamine is reacted with hydrochloric acid in a reactor.

    Crystallization: The reaction mixture is cooled to crystallize the product.

    Filtration: The crystals are filtered out from the reaction mixture.

    Drying: The filtered crystals are dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine monohydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with alkyl halides, forming substituted ethylenediamine derivatives.

    Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

    Complexation Reactions: It forms complexes with metal ions, which are useful in coordination chemistry.

Common Reagents and Conditions

    Alkyl Halides: Used in substitution reactions to form N-alkylated derivatives.

    Aldehydes and Ketones: Used in condensation reactions to form imines or Schiff bases.

    Metal Salts: Used in complexation reactions to form coordination compounds.

Major Products

    N-alkylated Ethylenediamine Derivatives: Formed from substitution reactions.

    Schiff Bases: Formed from condensation reactions with aldehydes and ketones.

    Metal Complexes: Formed from complexation reactions with metal salts.

Scientific Research Applications

Ethylenediamine monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and coordination complexes.

    Biology: Employed in the stabilization of proteins and enzymes.

    Medicine: Used in the formulation of pharmaceuticals, particularly as a stabilizer for aminophylline in injections.

    Industry: Utilized in the production of chelating agents, epoxy curing agents, and textile lubricants

Comparison with Similar Compounds

Ethylenediamine monohydrochloride can be compared with other similar compounds such as:

    Ethylenediamine: The parent compound, which is a colorless liquid with a strong ammonia-like odor.

    Diethylenetriamine: A related compound with an additional amine group, used in similar applications.

    Triethylenetetramine: Another related compound with two additional amine groups, used as a chelating agent.

This compound is unique due to its enhanced solubility and handling characteristics compared to the free amine, making it more suitable for applications requiring aqueous solutions.

Properties

IUPAC Name

ethane-1,2-diamine
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InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2
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InChI Key

PIICEJLVQHRZGT-UHFFFAOYSA-N
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Canonical SMILES

C(CN)N
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Molecular Formula

C2H8N2, Array, NH2CH2CH2NH2
Record name ETHYLENEDIAMINE
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Related CAS

27308-78-7, Array
Record name Polyethylenediamine
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DSSTOX Substance ID

DTXSID5021881
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Molecular Weight

60.10 g/mol
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Physical Description

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide., Liquid, Colorless, viscous liquid with an ammonia-like odor; [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, viscous liquid with an ammonia-like odor., Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.]
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Boiling Point

241 °F at 760 mmHg (EPA, 1998), 116-117 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg, 117 °C, 241 °F
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Flash Point

93 °F (EPA, 1998), 93 °F, 104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/, 110 °F (closed cup), 33.9 °C (open cup), 43.3 °C (closed cup), 34 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/, Sol in benzene unless insufficiently dried; slightly sol in ether, SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER, Water solubility = 1X10+6 mg/l, Miscible with water, oxygenated and aromatic solvents, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.898 @ 25 °C/4 °C, Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.9, 0.91
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Vapor Density

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.07 (AIR= 1), Relative vapor density (air = 1): 2.1, 2.07
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Vapor Pressure

10.7 mmHg at 68 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg
Record name ETHYLENEDIAMINE
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Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
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Mechanism of Action

Ethylenediamine (EDA) acted as a gamma-aminobutyric acid (GABA) agonist by enhancing (3)H-labeled diazepam binding to well-washed rat forebrain membrane prepn in a bicuculline-sensitive manner, although its potency was 700-800 fold less than that of gamma-aminobutyric acid. Ethylenediamine was more than 3750-fold weaker than gamma-aminobutyric acid as a displacer of (3)H-gamma-aminobutyric acid bound to membrane receptors & was more than 40-fold weaker than gamma-aminobutyric acid at (3)H-gamma-aminobutyric acid uptake sites. Its most potent action was as an inhibitor of beta-alanine uptake into rat cerebral cortex slices., The release of (3)H gamma-aminobutyric acid (GABA) from Mueller (glial) cells was studied in the rat retina by a double isotope-labeling technique in which Mueller cells are preloaded with (3)H-gamma-aminobutyric acid while a population of neurons is prelabeled with (14)C-labeled glycine. The effects of 2 depolarizing agents, high K+ and veratridine, and the gamma-aminobutyric acid mimetic, ethylenediamine (EDA), on transmitter release from glial cells and neurons were simultaneously determined. Ethylenediamine released (3)H-gamma-aminobutyric acid readily, whereas little (14)C-glycine release was observed.
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Impurities

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia.
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Color/Form

Water-white liquid, Colorless, viscous liquid ... [Note: A solid below 47 degrees F].

CAS No.

107-15-3
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Melting Point

46 °F (EPA, 1998), 8.5 °C, 11 °C, 47 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine monohydrochloride
Reactant of Route 2
Ethylenediamine monohydrochloride
Reactant of Route 3
Ethylenediamine monohydrochloride
Reactant of Route 4
Ethylenediamine monohydrochloride
Reactant of Route 5
Ethylenediamine monohydrochloride
Reactant of Route 6
Ethylenediamine monohydrochloride

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